

Spectroscopic Analysis of 4-(3-Thienyl)benzoic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(3-Thienyl)benzoic acid

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This technical guide provides a comprehensive overview of the key spectroscopic data for **4-(3-Thienyl)benzoic acid**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic profiles, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural and electronic properties of **4-(3-Thienyl)benzoic acid** have been characterized using several spectroscopic techniques. The quantitative data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and connectivity of **4-(3-Thienyl)benzoic acid**.

Table 1: ¹H NMR Spectroscopic Data for **4-(3-Thienyl)benzoic acid**

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Solvent | Spectrometer Frequency |
|---------------------------------|--------------|--------------------------|-------------|--------------------------------|---------------------|------------------------|
| 13.11 | s | - | 1H | COOH | DMSO-d ₆ | 400 MHz |
| 8.63 | s | - | 1H | Thienyl H-2 | DMSO-d ₆ | 400 MHz |
| 8.12 | d | 8.0 | 1H | Thienyl H-5 | DMSO-d ₆ | 400 MHz |
| 8.05 – 7.97 | m | - | 3H | Benzoic H-2, H-6 & Thienyl H-4 | DMSO-d ₆ | 400 MHz |
| 7.70 – 7.55 | m | - | 2H | Benzoic H-3, H-5 | DMSO-d ₆ | 400 MHz |

s = singlet, d = doublet, m = multiplet

Table 2: ¹³C NMR Spectroscopic Data for **4-(3-Thienyl)benzoic acid**

| Chemical Shift (δ) ppm | Assignment | Solvent | Spectrometer Frequency |
|------------------------------------|--------------|---------------------|---------------------------|
| 172.67 | COOH | DMSO-d ₆ | 101 MHz |
| 140.15 | Quaternary C | DMSO-d ₆ | 101 MHz |
| 137.36 | Quaternary C | DMSO-d ₆ | 101 MHz |
| 135.82 | Quaternary C | DMSO-d ₆ | 101 MHz |
| 134.50 | CH | DMSO-d ₆ | 101 MHz |
| 133.54 | CH | DMSO-d ₆ | 101 MHz |
| 133.39 | CH | DMSO-d ₆ | 101 MHz |
| 133.28 | CH | DMSO-d ₆ | 101 MHz |
| 132.87 | CH | DMSO-d ₆ | 101 MHz |
| 132.02 | CH | DMSO-d ₆ | 101 MHz |
| 130.38 | CH | DMSO-d ₆ | 101 MHz |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic IR absorption bands for **4-(3-Thienyl)benzoic acid** are listed below, based on typical values for aromatic carboxylic acids and thiophene derivatives.[\[1\]](#)[\[2\]](#)

Table 3: Predicted IR Absorption Bands for **4-(3-Thienyl)benzoic acid**

| Wavenumber (cm ⁻¹) | Intensity | Functional Group Vibration |
|--------------------------------|---------------|--|
| 3300 - 2500 | Broad | O-H stretch (Carboxylic acid dimer)[2][3][4] |
| 3100 - 3000 | Medium | C-H stretch (Aromatic) |
| 1710 - 1680 | Strong | C=O stretch (Carboxylic acid, conjugated)[3] |
| 1600 - 1450 | Medium-Strong | C=C stretch (Aromatic rings)[2] |
| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid)[3] |
| ~1250 | Medium | C-S stretch (Thiophene) |
| 960 - 900 | Broad, Medium | O-H bend (out-of-plane)[3] |
| 850 - 750 | Strong | C-H bend (out-of-plane, aromatic) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The expected absorption maxima (λ_{max}) are based on the spectra of benzoic acid and related aromatic compounds.[5][6]

Table 4: Predicted UV-Vis Absorption Maxima for **4-(3-Thienyl)benzoic acid**

| λ_{max} (nm) | Transition | Solvent |
|-----------------------------|-----------------------|---------------------|
| ~230 - 250 | $\pi \rightarrow \pi$ | Ethanol or Methanol |
| ~270 - 290 | $\pi \rightarrow \pi$ | Ethanol or Methanol |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-25 mg of **4-(3-Thienyl)benzoic acid** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube.^[7] Ensure the solid is fully dissolved.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration ($\delta = 0.00$ ppm), although residual solvent peaks can also be used for referencing.^[7]
- Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the instrument to achieve optimal magnetic field homogeneity.
 - Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
 - Process the data by applying a Fourier transform, phase correction, and baseline correction.
 - Integrate the signals and determine the chemical shifts and coupling constants.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans (typically several hundred to thousands) is required due to the lower natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

IR Spectroscopy Protocol (Thin Solid Film Method)

- Sample Preparation: Place approximately 50 mg of solid **4-(3-Thienyl)benzoic acid** into a small vial.^[8]

- Dissolution: Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to dissolve the solid.[8]
- Film Deposition: Using a pipette, apply one or two drops of the solution onto the surface of a single salt plate (NaCl or KBr).[8]
- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[8]
- Data Acquisition:
 - Place the salt plate in the sample holder of an FT-IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum over the range of 4000-400 cm^{-1} .
 - The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

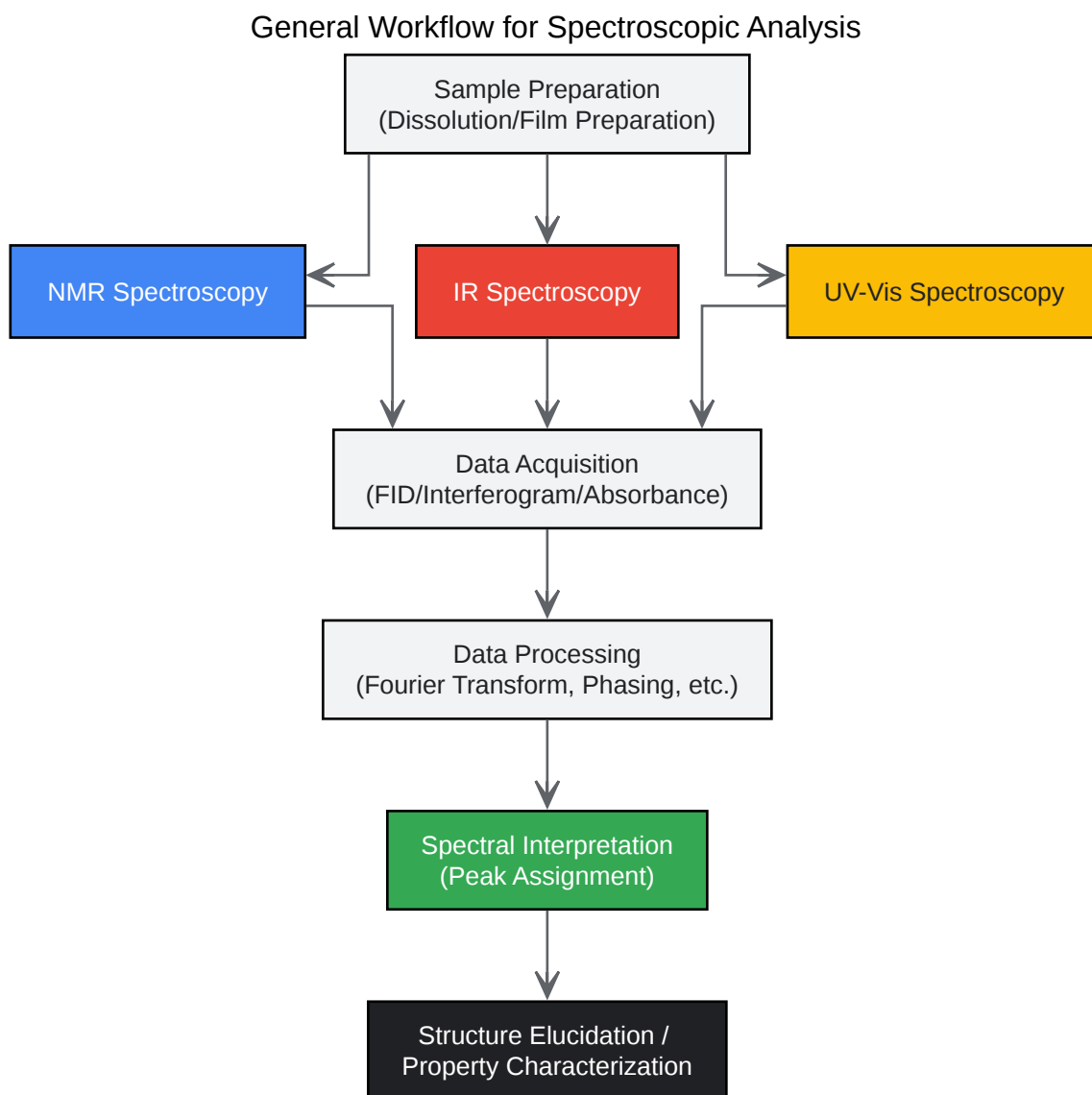
UV-Vis Spectroscopy Protocol

- Sample Preparation: Prepare a stock solution of **4-(3-Thienyl)benzoic acid** in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile).
- Dilution: Dilute the stock solution to a concentration that results in an absorbance reading between 0.1 and 1.0 arbitrary units to ensure adherence to the Beer-Lambert law. This is typically in the micromolar (μM) range.
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Data Acquisition:
 - Fill a quartz cuvette with the pure solvent to be used as a reference.[9]
 - Fill a second quartz cuvette with the diluted sample solution.[9]

- Place the reference and sample cuvettes in the appropriate holders in the spectrophotometer.
- Scan the sample over a wavelength range of approximately 200-400 nm.
- The instrument will automatically subtract the solvent absorbance, providing the spectrum of the compound. Identify the wavelengths of maximum absorbance (λ_{max}).

Workflow Visualization

The logical flow of spectroscopic analysis, from sample reception to final data interpretation, is a critical process in research and development. The following diagram illustrates a generalized workflow.



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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

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